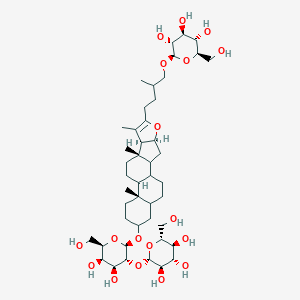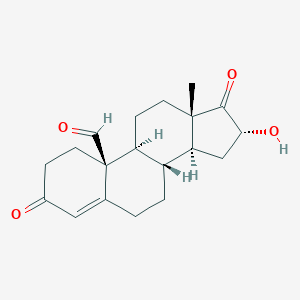
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt), also known as quinpirole, is a dopamine agonist that is commonly used in scientific research. It is a synthetic compound that is structurally similar to dopamine and has been found to have a high affinity for dopamine receptors in the brain.
Mechanism of Action
Quinpirole acts as an agonist of dopamine receptors in the brain, particularly the D2 receptor subtype. By binding to these receptors, alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) can activate downstream signaling pathways that are involved in various physiological and behavioral processes. The exact mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) is not fully understood, but it is thought to involve the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
Quinpirole has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and stereotypic behaviors. Quinpirole has also been found to affect other neurotransmitter systems, including the glutamate and GABA systems. In addition, alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) has been found to have effects on cardiovascular and respiratory function.
Advantages and Limitations for Lab Experiments
Quinpirole has several advantages for use in lab experiments. It is a highly selective agonist of dopamine D2 receptors, which allows for specific targeting of these receptors in the brain. Quinpirole is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) in lab experiments. It has been found to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results. In addition, the effects of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) can vary depending on the dose and route of administration, which can make it difficult to compare results across studies.
Future Directions
There are several future directions for research involving alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt). One area of interest is the role of dopamine receptors in addiction and substance abuse. Quinpirole has been found to have effects on the reward system, and further research could help to elucidate the mechanisms underlying addiction. Another area of interest is the use of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) in the treatment of neurological and psychiatric disorders. Quinpirole has been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia, and further research could help to determine its potential as a treatment for these conditions.
Synthesis Methods
Quinpirole can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common synthesis method involves the reaction of 2-aminomethyl-6-methoxyquinoline with 2-(dimethylamino)ethyl chloride to form alpha-((2-(dimethylamino)ethoxy)methyl)-6-methoxyquinoline. This compound is then reacted with formaldehyde to form alpha-((2-(dimethylamino)ethoxy)methyl)-6-quinolinemethanol, which is then reacted with maleic acid to form the salt form of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt).
Scientific Research Applications
Quinpirole has been extensively used in scientific research to study the function of dopamine receptors in the brain. It has been found to be a potent agonist of dopamine D2 receptors and has been used to investigate the role of these receptors in various physiological and behavioral processes. Quinpirole has also been used to study the effects of dopamine receptor agonists and antagonists on the reward system and addiction.
properties
CAS RN |
131964-35-7 |
|---|---|
Product Name |
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-butenedioate (salt) |
Molecular Formula |
C19H24N2O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-2-(quinolin-6-ylmethoxymethoxy)ethanamine |
InChI |
InChI=1S/C15H20N2O2.C4H4O4/c1-17(2)8-9-18-12-19-11-13-5-6-15-14(10-13)4-3-7-16-15;5-3(6)1-2-4(7)8/h3-7,10H,8-9,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LVQPVZDZHJQMNQ-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCOCOCC1=CC2=C(C=C1)N=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCOCOCC1=CC2=C(C=C1)N=CC=C2.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)CCOCOCC1=CC2=C(C=C1)N=CC=C2.C(=CC(=O)O)C(=O)O |
synonyms |
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-quinolinemethanol (E)-2-bute nedioate (salt) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)



![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)
![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)